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Compound of Interest

Compound Name: 2,4-Dichloroquinazoline

Cat. No.: B046505

An In-depth Technical Guide to 2,4-
Dichloroquinazoline

For researchers, scientists, and professionals in drug development, 2,4-dichloroquinazoline is
a pivotal intermediate. Its unique chemical structure serves as a versatile scaffold for
synthesizing a wide array of biologically active compounds. This guide provides a
comprehensive overview of its chemical identity, physicochemical properties, synthesis, and its
significant role in the development of targeted therapeutics.

Chemical Structure and IUPAC Name

IUPAC Name: 2,4-dichloroquinazoline[1][2]

The structure of 2,4-dichloroquinazoline is characterized by a bicyclic system where a
pyrimidine ring is fused to a benzene ring. Two chlorine atoms are substituted at positions 2
and 4 of the quinazoline core. This arrangement of chloro-substituents makes the molecule
highly reactive towards nucleophilic substitution, a key feature exploited in synthetic chemistry.

Chemical ldentifiers:
o CAS Number: 607-68-1[1]

e Molecular Formula: CsHaClz2N2[3]
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e InChl Key: TUQSVSYUEBNNKQ-UHFFFAOYSA-NI[2]

e Canonical SMILES: C1=CC=C2C(=C1)C(=NC(=N2)CIHCI[1]

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of 2,4-dichloroquinazoline is
presented below. This data is essential for its handling, characterization, and application in
experimental settings.

Property Value Source

Molecular Weight 199.04 g/mol [2]

White to yellow crystalline
Appearance _ [2][3]
powder/solid

Melting Point 117-120 °C

Boiling Point (Est.) 273.3 £23.0 °C at 760 mmHg

pKa (Predicted) -0.43+£0.30 [3]
Topological Polar Surface Area  25.8 A2 [1][3]
Hydrogen Bond Acceptor

C:;untg p 2 3]
Solubility Sparingly soluble in water [3]

Experimental Protocols

The reactivity of the chlorine atoms at the C2 and C4 positions dictates the synthetic utility of
2,4-dichloroquinazoline. The C4 position is notably more susceptible to nucleophilic attack
under milder conditions compared to the C2 position.[4]

Synthesis of 2,4-Dichloroquinazoline

A common laboratory and industrial-scale synthesis involves a two-step process starting from
anthranilic acid:
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Formation of 2,4-Quinazolinedione: Anthranilic acid is reacted with potassium cyanate in an
agueous solution. The reaction is typically carried out at a temperature between 20 and 100
°C, maintaining a pH of 9-12.[5]

Chlorination: The resulting 2,4-quinazolinedione is then subjected to chlorination using a
chlorinating agent such as phosphorus oxychloride (POCIs) or thionyl chloride (SOCIz2), often
in the presence of a catalyst like N,N-dimethylformamide (DMF) or a fatty amine as a
solvent, to yield 2,4-dichloroquinazoline.[5]

Regioselective Nucleophilic Aromatic Substitution
(SNAr)

2,4-dichloroquinazoline is a key substrate for regioselective SNAr reactions, which are
fundamental in building libraries of potential drug candidates.

Protocol for Synthesis of 2-Chloro-4-aminoquinazoline Derivatives:

Reactants: A mixture of 2,4-dichloroquinazoline (1 equivalent), a primary or secondary
amine (1 equivalent), and a non-nucleophilic base such as N,N-diisopropylethylamine
(DIPEA) (e.g., 3.6 equivalents) is prepared.[6]

Solvent: Anhydrous dioxane is a commonly used solvent.[6]

Reaction Conditions: The reaction mixture is stirred at an elevated temperature, for instance,
80 °C, for several hours (e.g., 12 hours) under an inert atmosphere.[6]

Work-up and Purification: Upon completion, the reaction is cooled, diluted with water, and the
product is extracted with an organic solvent like ethyl acetate. The combined organic extracts
are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is then purified by column chromatography.[6]

Role in Drug Discovery and Signaling Pathways

2,4-Dichloroquinazoline is a critical building block in the synthesis of targeted therapies,
particularly kinase inhibitors. Its derivatives have shown promise as anticancer and
antimicrobial agents.[3]
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One of the most significant applications is in the development of inhibitors for the Janus kinase
2 (JAK2) and Epidermal Growth Factor Receptor (EGFR) signaling pathways.[7][8]
Overactivation of these pathways is implicated in various cancers and inflammatory diseases.

The diagram below illustrates the general workflow for synthesizing a substituted quinazoline-
based kinase inhibitor and its subsequent use in target validation.
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Caption: Synthetic and biological evaluation workflow for quinazoline inhibitors.
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The following diagram depicts a simplified representation of the EGFR signaling pathway, a
common target for quinazoline-based inhibitors.
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Caption: Simplified EGFR signaling pathway and point of inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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